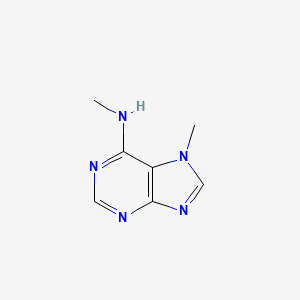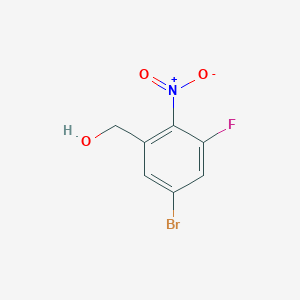
(5-Bromo-3-fluoro-2-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-fluoro-2-nitrophenyl)methanol is an aromatic compound with the molecular formula C7H5BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluoro-2-nitrophenyl)methanol typically involves the nitration of a bromofluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Starting with 3-bromo-4-fluorotoluene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Functional Group Transformation: The amine is converted to the desired methanol derivative through diazotization followed by a Sandmeyer reaction to introduce the hydroxyl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-Bromo-3-fluoro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoro-2-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- (2-Bromo-5-fluoro-4-nitrophenyl)methanol
- (2-Fluoro-5-nitrophenyl)methanol
- (5-Bromo-3-fluoro-2-nitrophenyl)methylamine
Comparison: (5-Bromo-3-fluoro-2-nitrophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H5BrFNO3 |
|---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
(5-bromo-3-fluoro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 |
InChI Key |
KCTUOHBQNFMEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


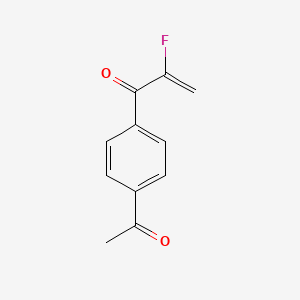
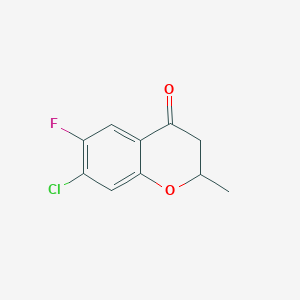
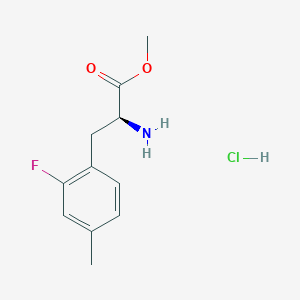
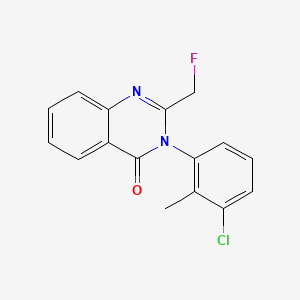
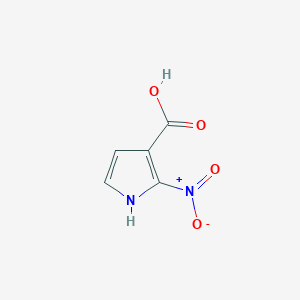
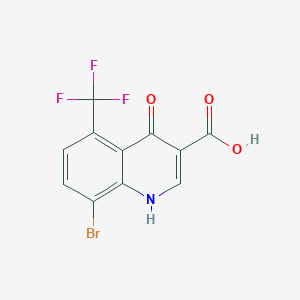
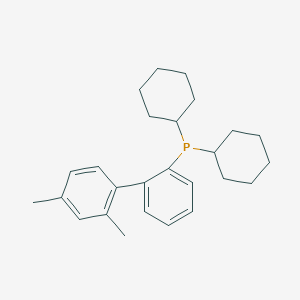
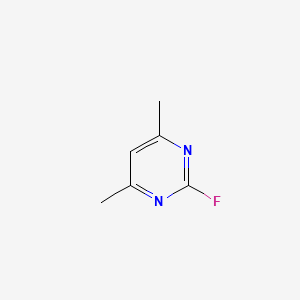

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
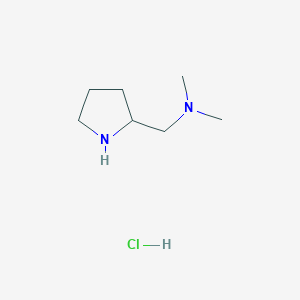
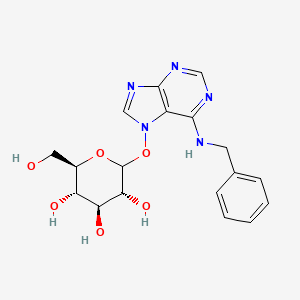
![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
